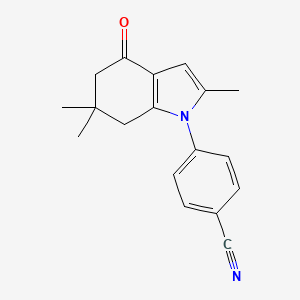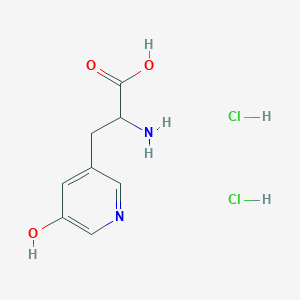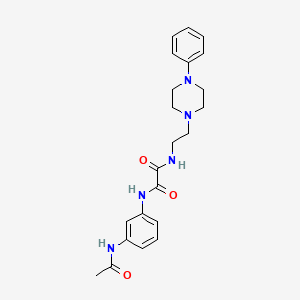
4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
Research on similar compounds to 4-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, has involved the analysis of molecular and crystal structures. These compounds exhibit C1 symmetry and are typically in a distorted envelope conformation. Such studies are crucial for understanding the physical and chemical properties of these compounds (Jansone et al., 2007).
Chemical Functionality and Reactivity Studies
Investigations into related chemical structures have explored the variable chemical functionality and reactivity. For instance, modifications to the parent molecules of similar compounds have included attaching different groups, such as alcohols, ethers, and esters, to explore how these changes affect the compound's properties and reactivity (Kiang et al., 1999).
Catalytic Oxidation Applications
Compounds with structural similarities have been used in catalytic oxidation processes. For example, certain manganese complexes in the presence of oxalic acid have been effective in oxidizing benzene to p-quinone, demonstrating the potential of these compounds in industrial chemical processes (Shul’pin et al., 2012).
Quantum-Chemical Investigations
Quantum-chemical methods, like the AM1 method, have been used to study the mechanisms of formation of compounds similar to this compound. These studies provide insights into the reaction pathways and the structural dynamics at a molecular level, which is fundamental for the development of new synthetic strategies (Fleisher et al., 2006).
Synthesis and Bioactivity Studies
The synthesis and evaluation of bioactive properties are common themes in research on related compounds. Studies have involved synthesizing novel derivatives and assessing their antioxidant, antimicrobial, and other biological activities. This research is essential for developing new pharmaceuticals and other health-related applications (Bassyouni et al., 2012).
Properties
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-13(11-19)5-7-14/h4-8H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVUIJDSIIQEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C#N)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)

![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)
![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

